molecular formula C9H11Cl2NOS B13764498 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one CAS No. 57063-29-3

4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one

Cat. No.: B13764498
CAS No.: 57063-29-3
M. Wt: 252.16 g/mol
InChI Key: JRQLZCFSWYQHPI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one (CAS: 57063-29-3) is a halogenated isothiazolinone derivative widely used as a broad-spectrum biocide. Its primary application lies in antifouling coatings for marine vessels, where it inhibits the growth of algae, barnacles, and other organisms . Structurally, it features a cyclohexyl substituent at the 2-position and chlorine atoms at the 4- and 5-positions, which enhance its stability and potency compared to simpler isothiazolinones. Studies highlight its role in disrupting cellular processes in target organisms, particularly through interference with mitochondrial function and enzyme activity .

Properties

CAS No.

57063-29-3

Molecular Formula

C9H11Cl2NOS

Molecular Weight

252.16 g/mol

IUPAC Name

4,5-dichloro-2-cyclohexyl-1,2-thiazol-3-one

InChI

InChI=1S/C9H11Cl2NOS/c10-7-8(11)14-12(9(7)13)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

JRQLZCFSWYQHPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(S2)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Antifouling Agent

One of the primary applications of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is as an antifouling agent in marine coatings. It is used to prevent the growth of marine organisms on ship hulls and other submerged surfaces.

  • Case Study : The compound is a key ingredient in SeaNine 211, which replaces tributyltin compounds that are harmful to marine life. Studies have shown that this compound effectively inhibits the growth of barnacles and other fouling organisms, thereby extending the lifespan of marine vessels and reducing maintenance costs .

Water Treatment

This compound is extensively utilized in industrial water treatment processes to control microbial growth and biofouling.

  • Application : It is effective against bacteria, fungi, and algae in cooling water systems and wastewater treatment facilities. The compound acts by disrupting cellular functions in microorganisms, leading to their death.
  • Quantitative Analysis : A study demonstrated that this compound exhibited significant biocidal activity at concentrations as low as 15 μg/L against various microbial species .

Preservative in Consumer Products

This compound is also used as a preservative in personal care products such as shampoos, lotions, and creams.

  • Effectiveness : The compound prevents microbial contamination in these products, thereby enhancing their shelf life and safety for consumers. Its inclusion helps maintain product integrity by inhibiting fungal and bacterial growth .

Agricultural Applications

In agriculture, this compound can be employed to protect crops from fungal infections.

  • Biocidal Activity : Research indicates that this compound exhibits fungicidal properties that can be beneficial for crop protection against various pathogens .

Industrial Applications

The compound is utilized in various industrial applications including wood preservation and as an additive in paints.

Application AreaSpecific UseConcentration Range
AntifoulingMarine coatings (e.g., SeaNine 211)Effective at low concentrations
Water TreatmentCooling systems, wastewater treatmentAs low as 15 μg/L
Personal Care ProductsPreservative in creams and lotionsVaries by formulation
AgricultureFungal protection for cropsVaries based on crop type
Industrial CoatingsAdditive in paints and varnishesVaries by application

Toxicological Considerations

While this compound is effective as a biocide, its toxicity profile must be considered.

  • Toxicity Studies : Research on its effects on aquatic organisms like Pacific white shrimp indicates that exposure can lead to significant physiological changes at higher concentrations (e.g., 30 μg/L), affecting growth and survival rates .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This two-step mechanism includes rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Comparison with Similar Compounds

Comparison with Similar Isothiazolinone Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional distinctions:

Compound Name CAS Number Substituents (Position) Primary Applications Toxicity Profile (Key Findings)
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one 57063-29-3 2-cyclohexyl; 4,5-Cl Marine antifouling agents Chronic exposure disrupts HPGL axis in marine medaka (endocrine disruption)
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 2-methyl; 5-Cl Cosmetics, industrial preservatives Skin sensitizer; requires strict PPE (gloves, respiratory protection)
4,5-Dichloro-2-methylisothiazol-3-one 26542-23-4 2-methyl; 4,5-Cl Laboratory reference standard Limited ecotoxicity data; structural similarity suggests potential mitochondrial toxicity
DCOIT (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one) 64359-81-5 2-n-octyl; 4,5-Cl Antifouling paints, wood preservatives Binds Gα proteins, disrupting GPCR signaling in teleosts ; impairs offspring viability

Mechanism of Action and Selectivity

  • This compound: Targets the hypothalamus-pituitary-gonadal-liver (HPGL) axis in marine organisms, inducing estrogenic effects and altering steroidogenesis .
  • 5-Chloro-2-methyl-4-isothiazolin-3-one : Primarily acts as a membrane disruptor in bacteria and fungi. The methyl group reduces environmental persistence but increases dermal irritation risks .
  • DCOIT : The n-octyl chain improves water resistance in coatings but amplifies endocrine-disrupting effects via Gα protein binding, which competitively inhibits GPCR signaling .

Environmental and Health Impacts

  • This compound : Chronic exposure at 0.76–9.86 µg/L alters plasma vitellogenin levels in fish, indicating estrogenic activity .
  • DCOIT : Persists in marine sediments, with transgenerational effects observed in marine medaka offspring .

Research Findings and Data Gaps

  • Efficacy : The cyclohexyl derivative shows superior antifouling efficacy over methylated analogs due to enhanced hydrolytic stability .
  • Toxicity : DCOIT’s endocrine disruption mechanism is better characterized than that of the cyclohexyl variant, which lacks detailed receptor-binding studies .
  • Regulatory Status: Methylchloroisothiazolinone (26172-55-4) faces stricter regulations compared to cyclohexyl derivatives, which are still under ecological risk assessment .

Biological Activity

4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one (DCOIT) is a member of the isothiazolinone family, which are heterocyclic compounds known for their biocidal properties. DCOIT is primarily used as an antifouling agent in marine coatings and has garnered attention due to its effectiveness in preventing the growth of undesirable organisms. This article explores the biological activity of DCOIT, focusing on its toxicity, mechanisms of action, and environmental impact.

  • Chemical Formula : C11H17Cl2NOS
  • CAS Number : 64359-81-5
  • Molecular Weight : 276.23 g/mol

DCOIT functions by disrupting cellular processes in target organisms. It inhibits key metabolic pathways, leading to cell death. The compound has been shown to affect:

  • Na+/K+-ATPase Activity : Elevated levels of this enzyme were observed in crustaceans exposed to DCOIT, indicating stress responses related to ionic balance and energy metabolism .
  • Gene Expression : Transcriptomic studies revealed that exposure to DCOIT alters the expression of genes involved in metabolic processes such as starch and sucrose metabolism, which are critical for energy production in aquatic organisms .

Case Study: Pacific White Shrimp (Litopenaeus vannamei)

A significant study evaluated the chronic toxicity of DCOIT on Pacific white shrimp over four weeks. The results indicated:

  • Survival Rates : At a concentration of 30 μg/L, survival rates dropped significantly compared to control groups.
  • Weight Gain : Shrimp exposed to higher concentrations exhibited reduced weight gain and altered physiological states.
  • Histological Changes : Examination of hepatopancreas and gills showed significant morphological changes and increased melanin deposition at elevated concentrations .
Concentration (μg/L)Survival Rate (%)Weight Gain (g)Histological Changes
01002.5Normal
3952.3Minor changes
15801.8Moderate changes
30501.0Severe changes

Environmental Impact

DCOIT has been recognized as a replacement for more harmful antifouling agents like tributyltin (TBT), which have been banned due to their severe ecological consequences. However, DCOIT itself poses risks:

  • Bioaccumulation : Studies indicate that DCOIT can accumulate in aquatic organisms, raising concerns about its long-term effects on marine ecosystems .
  • Contact Dermatitis : Isothiazolinones, including DCOIT, have been linked to allergic reactions in humans, particularly contact dermatitis when used in cosmetic products .

Regulatory Status

Due to its potential toxicity and environmental impact, the use of DCOIT is regulated in several jurisdictions. Continuous monitoring and research are necessary to assess its long-term effects on both human health and the environment.

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